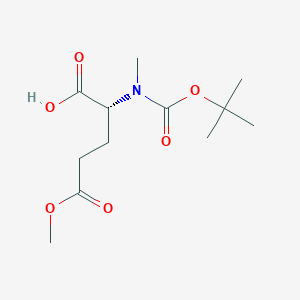
Boc-N-Me-D-Glu(OMe)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Me-D-Glu(OMe)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is methylated. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-Glu(OMe)-OH typically involves the protection of the amino group of glutamic acid with a Boc group and the methylation of the carboxyl group. The process may include:
Protection of the Amino Group: The amino group of glutamic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Methylation of the Carboxyl Group: The carboxyl group is methylated using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Boc-N-Me-D-Glu(OMe)-OH can undergo hydrolysis to remove the Boc protecting group, yielding the free amino acid.
Substitution Reactions: The compound can participate in substitution reactions, where the Boc group is replaced with other protecting groups or functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Various reagents depending on the desired substitution, such as trifluoroacetic acid for Boc removal.
Major Products:
Deprotected Amino Acid: Resulting from hydrolysis.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Chemical Probes: Utilized in the development of chemical probes for studying biological processes.
Biology:
Enzyme Studies: Employed in studies of enzyme-substrate interactions.
Protein Engineering: Used in the design and synthesis of modified proteins.
Medicine:
Drug Development: Investigated for potential therapeutic applications.
Biomarker Discovery: Used in the identification of biomarkers for diseases.
Industry:
Biotechnology: Applied in the production of biotechnological products.
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Boc-N-Me-D-Glu(OMe)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at specific sites. The Boc group protects the amino group from unwanted reactions, while the methyl ester protects the carboxyl group.
Comparison with Similar Compounds
Boc-D-Glu(OMe)-OH: Similar structure but without the methylation of the amino group.
Fmoc-N-Me-D-Glu(OMe)-OH: Uses a different protecting group (Fmoc) instead of Boc.
Boc-L-Glu(OMe)-OH: The L-isomer of the compound.
Uniqueness: Boc-N-Me-D-Glu(OMe)-OH is unique due to its specific protecting groups and methylation, which provide stability and reactivity in peptide synthesis. Its structure allows for selective reactions, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H21NO6 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2R)-5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13(4)8(10(15)16)6-7-9(14)18-5/h8H,6-7H2,1-5H3,(H,15,16)/t8-/m1/s1 |
InChI Key |
ZKNHSXSCXRYJHZ-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


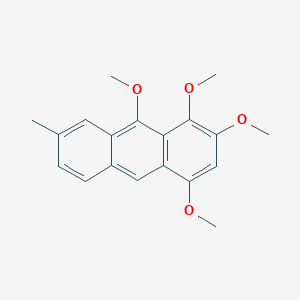
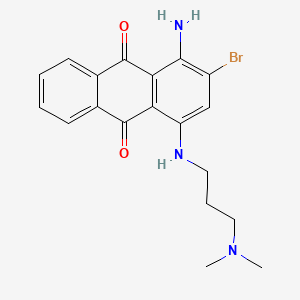
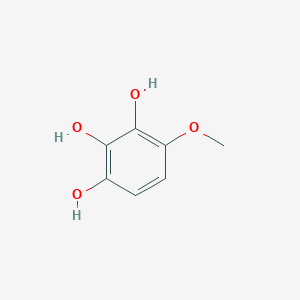
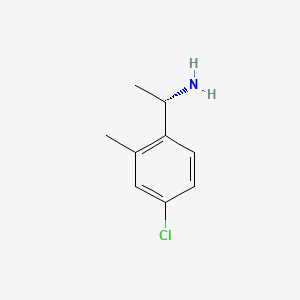
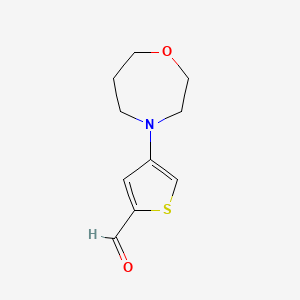
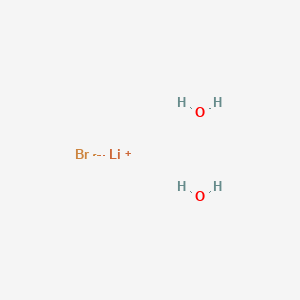
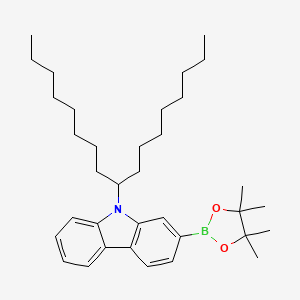
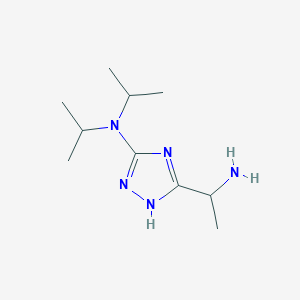
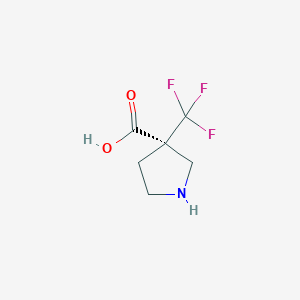
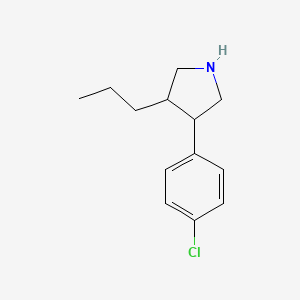
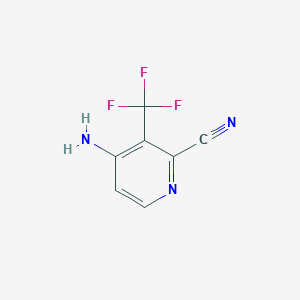
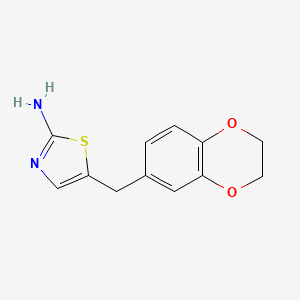

![5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13150321.png)
